molecular formula C16H16BrNO2S B14220445 Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- CAS No. 824390-89-8

Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-

Katalognummer: B14220445
CAS-Nummer: 824390-89-8
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: OMASEGPAKIYAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- is a compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- typically involves the amidation reaction. This process includes the reaction of a benzenesulfonyl chloride derivative with an amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase . This inhibition can lead to a decrease in tumor growth and proliferation, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-bromophenyl group enhances its reactivity in substitution reactions, while the 4-methyl group contributes to its stability and potential biological activity.

Eigenschaften

CAS-Nummer

824390-89-8

Molekularformel

C16H16BrNO2S

Molekulargewicht

366.3 g/mol

IUPAC-Name

N-[1-(3-bromophenyl)prop-2-enyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H16BrNO2S/c1-3-16(13-5-4-6-14(17)11-13)18-21(19,20)15-9-7-12(2)8-10-15/h3-11,16,18H,1H2,2H3

InChI-Schlüssel

OMASEGPAKIYAQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.